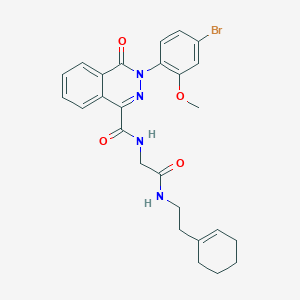

Antifungal agent 35

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27BrN4O4 |

|---|---|

Molecular Weight |

539.4 g/mol |

IUPAC Name |

3-(4-bromo-2-methoxyphenyl)-N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C26H27BrN4O4/c1-35-22-15-18(27)11-12-21(22)31-26(34)20-10-6-5-9-19(20)24(30-31)25(33)29-16-23(32)28-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,28,32)(H,29,33) |

InChI Key |

RGMIHEWYUXSZJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)NCCC4=CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action of Antifungal Agents

Introduction

While a specific "antifungal agent 35" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the primary mechanisms of action employed by major classes of antifungal drugs. This technical document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular pathways targeted by these therapeutic agents. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways and experimental workflows.

Azole Antifungals: Inhibition of Ergosterol Biosynthesis

The azole class of antifungals, which includes imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, voriconazole), represents a cornerstone of antifungal therapy.[1][2][3] Their primary mechanism of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5]

Core Mechanism of Action:

Azoles selectively inhibit the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[4][5][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4][6] The altered membrane composition disrupts its integrity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[4][5]

Quantitative Data:

The following table summarizes the in vitro activity of representative azole antifungals against various fungal pathogens.

| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 2.0 | [7] |

| Itraconazole | Aspergillus fumigatus | 0.125 - 2.0 | [7] |

| Voriconazole | Candida albicans | ≤0.03 - 0.5 | [4] |

| Voriconazole | Aspergillus fumigatus | 0.25 - 2.0 | [7] |

| Ketoconazole | Candida albicans | 0.01 - 100 | [8] |

Experimental Protocols:

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

-

A standardized suspension of the fungal isolate is prepared in a liquid medium (e.g., RPMI-1640).

-

The antifungal agent is serially diluted in a 96-well microtiter plate.

-

The fungal suspension is added to each well containing the antifungal agent.

-

The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

-

-

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Fungal cells are cultured in the presence and absence of the azole antifungal agent.

-

Lipids are extracted from the fungal cells using a solvent system (e.g., chloroform:methanol).

-

The sterol fraction is separated and derivatized to increase volatility.

-

The derivatized sterols are analyzed by GC-MS to identify and quantify the different sterol species.

-

A decrease in ergosterol and an accumulation of lanosterol and other 14-methylated sterols in treated cells compared to untreated cells confirms the inhibition of 14α-demethylase.

-

Signaling Pathway and Mechanism Visualization:

Caption: Mechanism of action of azole antifungals.

Polyene Antifungals: Direct Membrane Disruption

Polyenes, such as Amphotericin B and Nystatin, are a class of antifungal agents that directly interact with the fungal cell membrane.[1][9]

Core Mechanism of Action:

Polyenes bind with high affinity to ergosterol in the fungal cell membrane.[1][9] This binding leads to the formation of pores or channels in the membrane, causing an increase in its permeability.[9][10] The loss of intracellular ions and small molecules through these pores disrupts the electrochemical gradient and leads to fungal cell death.[1]

Quantitative Data:

| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Reference |

| Amphotericin B | Candida albicans | 0.03 - 1.0 | [9] |

| Amphotericin B | Aspergillus fumigatus | 0.03 - 1.0 | [9] |

| Amphotericin B | Cryptococcus neoformans | 0.03 - 1.0 | [9] |

| Nystatin | Candida albicans | >1 | [1] |

Experimental Protocols:

-

Potassium Ion (K+) Efflux Assay:

-

Fungal cells are washed and resuspended in a low-potassium buffer.

-

A baseline measurement of extracellular K+ concentration is taken using a potassium-selective electrode.

-

The polyene antifungal agent is added to the cell suspension.

-

The extracellular K+ concentration is monitored over time.

-

A rapid increase in extracellular K+ concentration indicates membrane permeabilization.

-

-

Hemolysis Assay for Host Cell Toxicity:

-

A suspension of red blood cells (erythrocytes) is prepared.

-

The polyene antifungal agent is added to the red blood cell suspension at various concentrations.

-

The mixture is incubated, and the release of hemoglobin is measured spectrophotometrically.

-

This assay helps to assess the selectivity of the polyene for fungal (ergosterol-containing) versus mammalian (cholesterol-containing) membranes.

-

Mechanism Visualization:

Caption: Mechanism of action of polyene antifungals.

Allylamine Antifungals: Squalene Epoxidase Inhibition

Allylamines, such as Terbinafine, represent another class of ergosterol biosynthesis inhibitors, but they act at an earlier step in the pathway compared to azoles.[1][11]

Core Mechanism of Action:

Allylamines inhibit the enzyme squalene epoxidase, which catalyzes the conversion of squalene to squalene epoxide.[5][12] This inhibition has a dual antifungal effect: it depletes the cell of ergosterol and leads to the intracellular accumulation of toxic levels of squalene.[11][12]

Quantitative Data:

| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Reference |

| Terbinafine | Trichophyton rubrum | 0.001 - 0.05 | [1] |

| Terbinafine | Candida albicans | 0.23 - 0.26 (G-MIC) | [1] |

Experimental Protocols:

-

In Vitro Squalene Epoxidase Inhibition Assay:

-

Microsomes containing squalene epoxidase are isolated from fungal cells.

-

The enzyme is incubated with its substrate, squalene, and a cofactor (NADPH) in the presence of varying concentrations of the allylamine antifungal.

-

The formation of the product, squalene epoxide, is measured, often using radiolabeled squalene and quantifying the radiolabeled product.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

-

-

Squalene Accumulation Assay:

-

Fungal cells are treated with the allylamine antifungal.

-

Lipids are extracted, and the squalene content is quantified using a method such as high-performance liquid chromatography (HPLC) or GC-MS.

-

A significant increase in intracellular squalene levels in treated cells compared to untreated cells indicates inhibition of squalene epoxidase.

-

Mechanism Visualization:

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 12. pre-med.jumedicine.com [pre-med.jumedicine.com]

Antifungal Agent 35: A Review of Discovery and Synthesis in the Context of Modern Antifungal Drug Development

Introduction

The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to public health. The mortality rates associated with these infections remain alarmingly high, rivaling or even surpassing those of well-known diseases like drug-resistant tuberculosis and malaria.[1] This urgent need has catalyzed extensive research into the discovery and development of novel antifungal agents. While a specific compound designated "antifungal agent 35" is not prominently identified in publicly available scientific literature, this guide will provide a comprehensive overview of the principles and methodologies that would underpin the discovery and synthesis of such a novel agent, drawing upon the current landscape of antifungal drug development. This document is intended for researchers, scientists, and drug development professionals actively engaged in this critical field.

The current arsenal of antifungal drugs is primarily limited to a few classes, each with a distinct mechanism of action. These include the azoles, which inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane; the polyenes, which bind to ergosterol, leading to membrane disruption; and the echinocandins, which interfere with the synthesis of β-1,3-glucan, a key component of the fungal cell wall.[1][2][3] The development of new antifungal agents often focuses on overcoming the limitations of these existing drugs, such as toxicity, narrow spectrum of activity, and the development of resistance.[4]

I. The Discovery Process: From Target Identification to Lead Compound

The discovery of a novel antifungal agent is a multi-step process that begins with the identification of a suitable fungal-specific target and culminates in the identification of a promising lead compound.

Target Identification and Validation

A crucial first step is the identification of a molecular target that is essential for fungal survival but absent or significantly different in humans, thereby minimizing potential toxicity.[4] Genome mining has revealed a vast number of potential fungal-specific targets that remain unexploited.[1]

Key Antifungal Drug Targets:

| Target Class | Specific Target | Mechanism of Action | Representative Drug Class |

| Cell Membrane | Ergosterol Biosynthesis (CYP51/Erg11p) | Inhibition of lanosterol 14α-demethylase, leading to depletion of ergosterol and accumulation of toxic sterols.[2][5] | Azoles (e.g., Fluconazole, Itraconazole) |

| Ergosterol | Direct binding to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents.[2][6] | Polyenes (e.g., Amphotericin B) | |

| Cell Wall | β-1,3-D-glucan synthase (Fks1p) | Inhibition of the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][7] | Echinocandins (e.g., Caspofungin) |

| Nucleic Acid Synthesis | Thymidylate synthase | Inhibition of DNA and RNA synthesis. | Flucytosine |

| Novel Targets | Dihydroorotate dehydrogenase, Inositol acyltransferase | Inhibition of essential metabolic pathways.[7] | Olorofim, Fosmanogepix |

Screening and Hit Identification

Once a target is validated, high-throughput screening (HTS) of large compound libraries is a common strategy to identify "hits"—molecules that exhibit activity against the target.[7] These libraries can be of several types, including collections of existing drugs (for repurposing), natural products, and newly synthesized chemical entities.[1]

Experimental Protocol: High-Throughput Screening (HTS) for Fungal Growth Inhibition

-

Preparation of Fungal Inoculum: A standardized suspension of the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable growth medium.

-

Compound Plating: Test compounds from a chemical library are dispensed into 384-well microtiter plates at a fixed concentration. Control wells containing solvent only (negative control) and a known antifungal (positive control) are included.

-

Inoculation: The fungal inoculum is added to all wells of the microtiter plates.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Growth Measurement: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a metabolic indicator dye (e.g., resazurin).

-

Hit Identification: Compounds that exhibit a significant reduction in fungal growth compared to the negative control are identified as hits.

Logical Workflow for Hit Identification

References

- 1. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to a Representative Azole Antifungal Agent

Disclaimer: The term "antifungal agent 35" does not correspond to a universally recognized or publicly documented specific chemical entity. It is likely a provisional designation from a specific research endeavor. To fulfill the detailed requirements of this request, this guide will focus on a well-characterized and widely used antifungal agent, Fluconazole , a member of the triazole class. This comprehensive overview will serve as a representative technical guide for researchers, scientists, and drug development professionals.

Introduction to Fluconazole

Fluconazole is a synthetic, broad-spectrum triazole antifungal agent that is widely used in the treatment and prevention of superficial and systemic fungal infections.[1] It is a first-generation triazole that represented a significant advancement in antifungal therapy due to its excellent bioavailability and favorable pharmacokinetic profile.[1] Fluconazole is particularly effective against various species of Candida and Cryptococcus. Its primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.

Chemical Structure and Properties

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Fluconazole

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂F₂N₆O | |

| Molecular Weight | 306.27 g/mol | |

| Melting Point | 138-140 °C | |

| Solubility | Sparingly soluble in water and saline. Freely soluble in methanol. | |

| pKa | 2.94 | |

| LogP | 0.5 |

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).

References

In Vitro Activity of Novel 1,3,4-Thiadiazole-Based Antifungal Agents: A Technical Overview

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of a representative antifungal agent, herein referred to as a 1,3,4-thiadiazole derivative, based on publicly available scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new antifungal compounds.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of new antifungal drugs due to its diverse biological activities.[1][2] Compounds incorporating this moiety have demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi.[3][4][5] This guide summarizes the key in vitro characteristics of these compounds, including their antifungal potency, proposed mechanism of action, and the experimental protocols used for their evaluation.

Quantitative In Vitro Antifungal Activity

The in vitro potency of 1,3,4-thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6] The following table summarizes representative MIC values for various 1,3,4-thiadiazole derivatives against common fungal pathogens.

| Fungal Species | Representative MIC Range (µg/mL) | Reference Compound |

| Candida albicans | 0.0625 - 16 | Fluconazole |

| Candida glabrata | 0.125 - 32 | Fluconazole |

| Candida parapsilosis | 0.25 - 64 | Fluconazole |

| Candida krusei | 1 - >64 | Fluconazole |

| Cryptococcus neoformans | 0.125 - 8 | Amphotericin B |

| Aspergillus fumigatus | 0.25 - 16 | Voriconazole |

| Trichophyton rubrum | 0.03 - 4 | Terbinafine |

| Epidermophyton floccosum | 0.03 - 2 | Itraconazole |

Note: The MIC values presented are a generalized range based on multiple studies of different 1,3,4-thiadiazole derivatives and are for illustrative purposes. Actual MICs for a specific compound may vary.

Proposed Mechanism of Action

While the precise mechanism of action for all 1,3,4-thiadiazole derivatives is not fully elucidated, evidence suggests that many compounds in this class function similarly to azole antifungals by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] The proposed pathway involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[8]

Experimental Protocols

The in vitro antifungal activity of 1,3,4-thiadiazole derivatives is determined using standardized methodologies, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A2 documents for yeasts and filamentous fungi, respectively.[6][9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method involves challenging the fungal isolates with serial dilutions of the antifungal agent in a liquid broth medium.

Protocol Steps:

-

Preparation of Antifungal Agent Stock Solution: The 1,3,4-thiadiazole derivative is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: The stock solution is serially diluted in RPMI 1640 medium to achieve a range of final concentrations for testing.[10] These dilutions are dispensed into 96-well microtiter plates.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.[11] A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically a 0.5 McFarland standard, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]

-

Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[10]

-

MIC Determination: Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azole-like compounds) compared to a drug-free control well.[6]

Conclusion

The 1,3,4-thiadiazole scaffold represents a valuable starting point for the development of new antifungal agents. The compounds from this class have demonstrated significant in vitro activity against a range of clinically relevant fungi. Their proposed mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, makes them attractive candidates for further preclinical and clinical development. The standardized protocols described herein are essential for the accurate and reproducible evaluation of the in vitro potency of these and other novel antifungal compounds.

References

- 1. wjpmr.com [wjpmr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]

- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. academic.oup.com [academic.oup.com]

Antifungal Agent 35 (Itraconazole): A Technical Overview of its Spectrum of Activity Against Pathogenic Fungi

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antifungal agent Itraconazole, a broad-spectrum triazole antimycotic. For the purposes of this document, Itraconazole will be referred to as "Antifungal Agent 35," reflecting its chemical formula, C35H38Cl2N8O4. This guide will delve into its spectrum of activity against a range of pathogenic fungi, detail the experimental protocols for determining its efficacy, and illustrate its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action

This compound (Itraconazole) primarily exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is a critical component in the ergosterol biosynthesis pathway.[2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[2]

By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[1][2] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[2] The consequence is a cascade of detrimental effects, including increased membrane permeability, altered activity of membrane-associated enzymes, and inhibition of fungal growth and replication, ultimately leading to fungal cell death.[2] The selective toxicity of Itraconazole is attributed to its higher affinity for fungal cytochrome P450 enzymes compared to their mammalian counterparts.[1]

References

Preliminary Studies on Antifungal Agent 35: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated as "Antifungal Agent 35." This name is likely a placeholder for a novel or proprietary compound.

This technical guide has been structured to serve as a comprehensive template. It utilizes the well-characterized azole class of antifungal agents as a placeholder to illustrate the required data presentation, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals can adapt this framework by substituting the provided examples with their own data for "this compound."

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to combat emerging drug resistance and to broaden the spectrum of treatable mycoses. This document outlines the preliminary in vitro evaluation of a novel antifungal candidate, designated here as this compound. The presented data and methodologies are based on established protocols for the characterization of antifungal compounds, using the azole antifungal mechanism as an illustrative example.

Mechanism of Action

Antifungal agents function through various mechanisms, often by targeting structures unique to fungal cells to ensure selective toxicity.[1][2] Common targets include the fungal cell wall, the cell membrane, and nucleic acid synthesis.[3][4]

The primary mechanism of action for the azole class of antifungals, used here as a model, is the inhibition of the enzyme lanosterol 14α-demethylase.[2][5] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol production, azoles compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2]

To visualize this pathway, the following diagram illustrates the targeted disruption of ergosterol synthesis.

Caption: Targeted inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Efficacy

The antifungal activity of a compound is typically determined by its ability to inhibit the growth of various fungal pathogens. This is quantified by the Minimum Inhibitory Concentration (MIC).

Data Presentation

The following tables summarize the in vitro antifungal activity and cytotoxicity profile of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 |

| Candida glabrata | ATCC 90030 | 0.5 | 1 |

| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 1 | 2 |

| Cryptococcus neoformans | ATCC 208821 | 0.06 | 0.125 |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Description | IC₅₀ (µg/mL) |

| HepG2 | Human Liver Epithelial Carcinoma | > 64 |

| HEK293 | Human Embryonic Kidney Cells | > 64 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Fungal Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well, as determined by visual inspection or spectrophotometric reading. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Protocol 2: Mammalian Cell Cytotoxicity Assay

-

Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell viability is calculated relative to the vehicle control.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is determined by plotting a dose-response curve.

Experimental and Screening Workflow

A systematic approach is essential for the discovery and preliminary evaluation of novel antifungal agents. The following workflow diagram outlines the key stages, from initial screening to lead compound identification.

Caption: A typical workflow for the screening and preliminary evaluation of antifungal candidates.

Conclusion

The preliminary data, based on the placeholder model of an azole antifungal, suggest that this compound demonstrates potent in vitro activity against a range of clinically relevant fungal pathogens. Furthermore, its low cytotoxicity against human cell lines indicates a favorable selectivity profile. The established experimental protocols and workflows provide a robust framework for the continued investigation and development of this and other novel antifungal candidates. Further studies are warranted to elucidate the precise molecular interactions and to evaluate the in vivo efficacy of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal - Wikipedia [en.wikipedia.org]

Unveiling Antifungal Agent 35: A Technical Guide to its Synergistic Action with Fluconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Antifungal Agent 35, also identified as compound 24 (a phthalazinone derivative), a potent enhancer of fluconazole's antifungal activity against Candida albicans. This document collates available quantitative data, details experimental protocols for assessing its synergistic effects, and visualizes key experimental workflows, offering a comprehensive resource for researchers in antifungal drug development.

Core Findings: Potent Synergy Against Fluconazole-Resistant C. albicans

This compound (compound 24) has demonstrated remarkable synergistic activity with fluconazole, significantly reducing the effective concentration of fluconazole required to inhibit the growth of both susceptible and resistant strains of C. albicans. Notably, compound 24 itself does not exhibit intrinsic antifungal activity but acts as a powerful chemosensitizer.

Quantitative Data Summary

The synergistic antifungal activity of compound 24 with fluconazole has been quantified using metrics such as the half-maximal effective concentration (EC50) and the Fractional Inhibitory Concentration Index (FICI). The data presented below is extracted from studies on various C. albicans strains, including fluconazole-susceptible and resistant clinical isolates.

Table 1: In Vitro Potency of Compound 24 in Combination with Fluconazole against a Fluconazole-Susceptible C. albicans Strain (HLY4123) [1]

| Compound | Fluconazole Concentration (µg/mL) | EC50 (nM) |

| Compound 24 | 0.25 | 1 |

| Compound 24 | 0.05 | 7 |

Table 2: In Vitro Potency of Compound 24 in Combination with Fluconazole against Fluconazole-Resistant Clinical Isolates of C. albicans [1]

| Clinical Isolate | Fluconazole MIC50 (µg/mL) | EC50 of Compound 24 (µM) |

| CaCi-1 | 32 | 0.13 |

| CaCi-2 | >128 | 0.13 |

| CaCi-10 | 128 | 0.08 |

| CaCi-17 | >128 | 0.25 |

| CaCi-45 | >128 | 0.12 |

Table 3: Synergistic Interaction of Compound 24 with Fluconazole against Fluconazole-Resistant C. albicans Isolates (Checkerboard Assay) [1]

| Clinical Isolate | FICI | Interpretation |

| CaCi-1 | 0.25 | Synergy |

| CaCi-2 | 0.16 | Synergy |

| CaCi-10 | 0.13 | Synergy |

| CaCi-17 | 0.25 | Synergy |

A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of a synergistic interaction.

Mechanism of Action: An Unresolved Puzzle

While the synergistic effect of this compound (compound 24) with fluconazole is well-documented, the precise mechanism of action remains to be elucidated. The original research indicates that the origin of this synergy is uncertain, and it could not be attributed to a single, specific resistance mechanism, such as the overexpression of efflux pumps like Cdr1p.[1] Further investigation is required to determine the molecular targets and signaling pathways involved in the fluconazole-enhancing activity of compound 24.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the synergistic antifungal activity of compound 24.

Broth Microdilution Assay for EC50 Determination

This assay is employed to determine the concentration of compound 24 that inhibits 50% of fungal growth in the presence of a fixed concentration of fluconazole.

-

Inoculum Preparation: C. albicans strains are grown on Sabouraud Dextrose Agar (SDA) plates. A single colony is then used to inoculate Yeast Peptone Dextrose (YPD) broth and incubated overnight at 30°C. The yeast cells are subsequently washed with sterile water and resuspended in RPMI-1640 medium to a final concentration of 2.5 x 103 cells/mL.

-

Drug Preparation: Compound 24 is serially diluted in DMSO. A fixed, sub-inhibitory concentration of fluconazole is prepared in RPMI-1640 medium.

-

Assay Plate Setup: In a 96-well microtiter plate, the serially diluted compound 24 is added to wells containing the prepared fungal inoculum and the fixed concentration of fluconazole.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Data Analysis: Fungal growth is determined by measuring the optical density at 600 nm (OD600). The EC50 value is calculated by fitting the dose-response curve to a non-linear regression model.

Checkerboard Assay for FICI Determination

The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

-

Inoculum and Drug Preparation: The fungal inoculum and drug solutions (compound 24 and fluconazole) are prepared as described for the broth microdilution assay.

-

Assay Plate Setup: In a 96-well plate, serial dilutions of compound 24 are made along the x-axis, and serial dilutions of fluconazole are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds. Each well is then inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 48 hours.

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) for each drug alone and in combination is determined visually or by spectrophotometric reading. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Visualizations

Experimental Workflow for Synergy Determination

The following diagram illustrates the general workflow for assessing the synergistic antifungal activity of a test compound with a known antifungal agent.

Caption: Workflow for determining synergistic antifungal activity.

Conclusion

This compound (compound 24) represents a promising lead compound for the development of adjunctive therapies to enhance the efficacy of azole antifungals against resistant fungal pathogens. While its precise mechanism of action is a subject for future research, the robust in vitro data underscores its potential to overcome fluconazole resistance in C. albicans. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this and similar fluconazole-enhancing agents.

References

molecular target of Antifungal agent 35

An in-depth analysis of scientific literature and chemical databases reveals that "Antifungal Agent 35" is not a universally recognized or standardized name for a specific molecular compound. The designation "35" in the context of antifungal research appears in various publications, but it typically refers to one of the following:

-

A compound number in a series: In drug discovery and development, newly synthesized or tested compounds are often assigned arbitrary numbers within a research paper or patent. For instance, "compound 35" would be the 35th compound discussed in that specific document. Without the context of the specific publication, it is impossible to identify the chemical structure, molecular target, or any associated data for "compound 35."

-

A citation number: The number is frequently used in scientific literature to cite a specific reference, such as a journal article or book chapter.

-

A concentration or other numerical data: The number 35 might appear in experimental data, such as a concentration (e.g., 35 µg/mL) or as part of a larger set of experimental parameters.

To provide a detailed technical guide on a specific antifungal agent, more precise information is required. For researchers, scientists, and drug development professionals seeking information on a particular antifungal agent, it is crucial to use a specific and recognized identifier. This can include:

-

The full chemical name: Following IUPAC (International Union of Pure and Applied Chemistry) nomenclature.

-

A common or brand name: If the agent is a known drug (e.g., Fluconazole, Amphotericin B).

-

A unique identification number: Such as a CAS (Chemical Abstracts Service) number or a specific compound number from a known publication.

-

A citation for the primary research article: Including the author(s), year of publication, and journal.

Without this specific information, a comprehensive and accurate technical guide on the molecular target, quantitative data, experimental protocols, and signaling pathways of a specific "this compound" cannot be compiled. Researchers are encouraged to consult the original publication or database where they encountered this designation to obtain the necessary identifiers.

In-Depth Technical Guide: Azole Antifungals and the Inhibition of Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its absence in humans. This technical guide provides a comprehensive overview of the mechanism of action of azole antifungals, a prominent class of agents that inhibit ergosterol biosynthesis. We present quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the key pathways and workflows. While this guide uses azole antifungals as a representative class, the principles and methodologies described are broadly applicable to the study of other ergosterol biosynthesis inhibitors.

The Ergosterol Biosynthesis Pathway and the Mechanism of Azole Antifungals

The synthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of the final ergosterol molecule.

Azole antifungal agents exert their effect by specifically inhibiting lanosterol 14α-demethylase.[1] The nitrogen atom in the azole ring (either imidazole or triazole) binds to the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[1] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols.[1] The altered membrane composition disrupts its normal function, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[1]

Quantitative Efficacy Data

The in vitro efficacy of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Below are tables summarizing the MIC ranges, MIC50, and MIC90 values for two widely used azole antifungals, fluconazole and voriconazole, against common fungal pathogens.

Table 1: In Vitro Activity of Fluconazole Against Candida albicans

| Reporting Study/Year | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pfaller et al. (2010) | 1,570 | 0.25 - 64 | 0.5 | 1 |

| Castanheira et al. (2014) | 3,933 | ≤0.12 - >64 | 0.25 | 1 |

| Lockhart et al. (2016) | 1,218 | ≤0.12 - 64 | 0.25 | 1 |

Table 2: In Vitro Activity of Voriconazole Against Aspergillus fumigatus

| Reporting Study/Year | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Espinel-Ingroff et al. (2011) | 3,919 | ≤0.06 - 8 | 0.5 | 1 |

| Pfaller et al. (2012) | 1,237 | ≤0.03 - 8 | 0.25 | 0.5 |

| Badali et al. (2013) | 421 | 0.03 - 4 | 0.25 | 0.5 |

Lanosterol 14α-Demethylase Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 3: IC50 Values of Azole Antifungals Against Fungal Lanosterol 14α-Demethylase (CYP51)

| Antifungal Agent | Fungal Species | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | 0.4 - 0.6 | [2] |

| Itraconazole | Candida albicans | 0.4 - 0.6 | [2] |

| Voriconazole | Candida albicans | ~0.1 | [3] |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]

Materials:

-

96-well, U-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

-

Antifungal agent stock solution

-

Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Antifungal Dilutions:

-

Add 100 µL of RPMI 1640 medium to wells 2 through 11 of the microtiter plate.

-

Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 12.

-

Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard the final 100 µL from well 2. Well 1 serves as the growth control (no drug).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (wells 1-12).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

Protocol for In Vitro Ergosterol Biosynthesis Inhibition Assay

This protocol is adapted from methods used to quantify ergosterol content in fungal cells.[6][7]

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Sabouraud Dextrose Broth (SDB)

-

Antifungal agent

-

25% Alcoholic potassium hydroxide solution

-

Heptane

-

Sterile distilled water

-

Spectrophotometer capable of scanning between 240 and 300 nm

Procedure:

-

Cell Culture and Treatment:

-

Inoculate 50 mL of SDB with a single colony of the fungal strain.

-

Add the antifungal agent at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC). Include a no-drug control.

-

Incubate the cultures for 16-24 hours at 35°C with shaking.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation and wash once with sterile distilled water.

-

Determine the wet weight of the cell pellet.

-

Add 3 mL of 25% alcoholic potassium hydroxide to the cell pellet and vortex.

-

Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

-

Ergosterol Extraction:

-

After cooling, add 1 mL of sterile distilled water and 3 mL of heptane.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

-

Allow the layers to separate and transfer the upper heptane layer to a new tube.

-

-

Spectrophotometric Analysis:

-

Dilute the heptane extract with 100% ethanol.

-

Scan the absorbance of the diluted extract from 240 to 300 nm.

-

The presence of ergosterol will result in a characteristic four-peaked curve.[7] The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm) and compared to a standard curve of pure ergosterol.

-

The percentage of ergosterol inhibition is calculated relative to the no-drug control.

-

Visualizations

Ergosterol Biosynthesis Pathway and Azole Inhibition

Caption: Ergosterol biosynthesis pathway with the point of inhibition by azole antifungals.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Ergosterol Quantitation

Caption: Workflow for the quantitation of ergosterol inhibition in fungal cells.

References

- 1. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a lanosterol 14 alpha-demethylase from Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

initial toxicity screening of Antifungal agent 35

This technical guide outlines a comprehensive strategy for the initial toxicity screening of a novel investigational compound, designated Antifungal Agent 35. The guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for key in vitro and in vivo toxicological assays. All quantitative data are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using the Graphviz DOT language, adhering to specified presentation requirements.

Introduction

The development of new antifungal agents faces a significant challenge: the eukaryotic nature of fungal cells means that compounds targeting them may also exhibit toxicity toward host mammalian cells.[1] Therefore, a robust and early assessment of a candidate compound's toxicity profile is paramount to de-risk its progression through the drug development pipeline. This document details a tiered approach for the initial toxicity screening of this compound, encompassing in vitro assays for cytotoxicity, hemolysis, and genotoxicity, followed by an in vivo acute toxicity study. This tiered approach allows for early identification of potential liabilities and informs go/no-go decisions.[2]

In Vitro Toxicity Assessment

In vitro assays provide the first line of screening, offering rapid and cost-effective methods to evaluate the potential toxicity of a compound against various cell types and genetic material.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which a compound causes cell death or inhibits cell proliferation.[3][4] Here, we describe two common methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane damage.[3][5]

| Assay Type | Cell Line | Parameter | Value (µM) |

| MTT Assay | HepG2 (Human Liver) | IC50 | 78.5 |

| HEK293 (Human Kidney) | IC50 | 124.2 | |

| LDH Assay | HepG2 (Human Liver) | EC50 | 95.3 |

| HEK293 (Human Kidney) | EC50 | 150.8 |

-

IC50 (Half-maximal Inhibitory Concentration): Concentration of this compound that inhibits 50% of cell metabolic activity.

-

EC50 (Half-maximal Effective Concentration): Concentration of this compound that causes 50% of the maximum lactate dehydrogenase (LDH) release.

-

Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include a positive control for maximum LDH release by adding a lysis buffer to a set of wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

-

Incubation and Absorbance Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm. The LDH enzyme released from damaged cells catalyzes a reaction that produces a colored formazan product.[5][8]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control and plot a dose-response curve to determine the EC50 value.

Hemolysis Assay

The hemolysis assay assesses the ability of a compound to damage red blood cell membranes, a critical screening step for compounds intended for intravenous administration.[9][10]

| Species | Parameter | Value (µM) |

| Human | HC50 | > 500 |

| Rat | HC50 | > 500 |

-

HC50 (50% Hemolytic Concentration): Concentration of this compound causing 50% hemolysis.

-

Blood Collection and Preparation: Obtain fresh whole blood (e.g., human, rat) treated with an anticoagulant. Centrifuge to pellet the red blood cells (RBCs), wash three times with phosphate-buffered saline (PBS), and resuspend to a 2% (v/v) solution in PBS.[11]

-

Compound Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of this compound at various concentrations.[12]

-

Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).[9]

-

Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.[12]

-

Centrifugation: Centrifuge the plate at 400 x g for 10 minutes to pellet intact RBCs.[12]

-

Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.[10]

-

Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control and determine the HC50 value.

Genotoxicity: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[13][14]

| Strain | Metabolic Activation (S9) | Result |

| S. typhimurium TA98 | Without S9 | Negative |

| With S9 | Negative | |

| S. typhimurium TA100 | Without S9 | Negative |

| With S9 | Negative | |

| E. coli WP2 uvrA | Without S9 | Negative |

| With S9 | Negative |

-

S9 Fraction: A liver extract containing metabolic enzymes to simulate mammalian metabolism.[15]

-

Result: A "Negative" result indicates no significant increase in the number of revertant colonies compared to the negative control, suggesting this compound is not mutagenic under the tested conditions.[16]

-

Strain Preparation: Grow overnight cultures of the tester strains (e.g., TA98, TA100, WP2 uvrA).

-

Preparation of Test Mixture: In separate tubes for each concentration and strain, mix:

-

100 µL of the bacterial culture.

-

500 µL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).[16]

-

100 µL of this compound at the desired concentration.

-

-

Top Agar Addition: Add 2 mL of molten top agar (containing trace amounts of histidine/tryptophan) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[15] The limited amount of amino acid allows for a few initial cell divisions, which are necessary for mutations to occur.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in revertant colonies compared to the negative (vehicle) control.[17]

In Vivo Acute Toxicity Assessment

Following in vitro screening, an in vivo study provides crucial information on the compound's toxicity in a whole-organism system, accounting for metabolic and pharmacokinetic factors.[18]

Data Summary: Acute Oral Toxicity of this compound in Mice

| Parameter | Value |

| Species/Strain | CD-1 Mice |

| Administration Route | Oral (gavage) |

| LD50 | > 2000 mg/kg |

| Clinical Observations | No mortality or significant signs of toxicity observed up to the limit dose.[19] |

| Body Weight Changes | No significant changes compared to the control group. |

| Gross Necropsy | No abnormalities observed in major organs. |

-

LD50 (Median Lethal Dose): The dose estimated to be lethal to 50% of the tested animal population. A value > 2000 mg/kg suggests low acute toxicity.[19]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Acclimation: Acclimate healthy, young adult CD-1 mice (equal numbers of males and females) to laboratory conditions for at least 5 days.

-

Dosing: Administer this compound sequentially to individual animals. A starting dose of 2000 mg/kg (the limit test dose) is often used if low toxicity is expected. The dose for the next animal is adjusted up or down based on the outcome for the previously dosed animal.

-

Clinical Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for up to 14 days.[19]

-

Termination and Necropsy: At the end of the observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that died during the study) to examine for pathological changes in organs and tissues.

-

LD50 Estimation: The LD50 is estimated from the pattern of outcomes (survival or death) using appropriate statistical methods.

Visualizations: Workflows and Pathways

Experimental Workflow

Caption: Tiered workflow for initial toxicity screening of this compound.

Signaling Pathway: Drug-Induced Liver Injury (DILI)

Drug-induced liver injury is a significant concern in drug development. Many compounds can cause mitochondrial stress, leading to the activation of signaling cascades that determine cell fate.[20] A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which can translocate to the mitochondria and trigger cell death.[21]

References

- 1. Antifungal Drug Acute Toxicology Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 6. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. evotec.com [evotec.com]

- 11. Hemolysis Assay [protocols.io]

- 12. haemoscan.com [haemoscan.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. criver.com [criver.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Acute and Subacute Oral Toxicity Evaluation of Crude Antifungal Compounds Produced by Lactobacillus plantarum HD1 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antifungal Agent 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 35 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for in vitro and in vivo evaluation of this compound, along with data interpretation guidelines. The methodologies described herein are intended to assist researchers in assessing its efficacy, mechanism of action, and potential for further development.

Mechanism of Action

This compound is a next-generation triazole that disrupts the fungal cell membrane by inhibiting the enzyme 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[1][2][3][4] Inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The in vitro activity of this compound was determined against a panel of clinically relevant fungal isolates using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.5 | 1 | 2 |

| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 1 |

| Candida tropicalis | ATCC 750 | 0.125 | 0.25 | 0.5 |

| Cryptococcus neoformans | ATCC 208821 | 0.06 | 0.125 | 0.25 |

| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | >8 |

| Aspergillus flavus | ATCC 204304 | 0.5 | 1 | >8 |

| Scedosporium apiospermum | Clinical Isolate | 1 | 2 | >8 |

| Scedosporium prolificans | Clinical Isolate | 4 | 8 | >8 |

Synergy Testing

The potential for synergistic interactions between this compound and other antifungal agents was evaluated using a checkerboard microdilution assay.[5] The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction.

Table 2: Synergy of this compound with Other Antifungals Against Candida albicans ATCC 90028

| Combination | FICI | Interpretation |

| This compound + Amphotericin B | 0.75 | Additive |

| This compound + Caspofungin | 0.35 | Synergistic |

| This compound + Fluconazole | 1.5 | Indifferent |

Cytotoxicity Assay

The cytotoxicity of this compound was assessed against human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀).[6][7]

Table 3: Cytotoxicity of this compound

| Cell Line | CC₅₀ (µg/mL) |

| HEK293 (Human Embryonic Kidney) | > 128 |

| HepG2 (Human Hepatocellular Carcinoma) | > 128 |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis.[8][9][10]

Table 4: Efficacy of this compound in a Murine Model of Disseminated Candidiasis (C. albicans)

| Treatment Group | Dosage (mg/kg) | Survival (%) | Fungal Burden (log CFU/kidney) |

| Vehicle Control | - | 0 | 7.2 ± 0.5 |

| This compound | 5 | 80 | 3.5 ± 0.8 |

| This compound | 10 | 100 | 2.1 ± 0.6 |

| Fluconazole | 10 | 60 | 4.3 ± 0.7 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the CLSI M27-A3 guidelines for broth microdilution.

Materials:

-

This compound

-

Fungal isolates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL.

-

Inoculate each well with the fungal suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate plates at 35°C for 24-48 hours.

-

The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the growth control.[11]

Protocol 2: Cytotoxicity (MTT) Assay

Materials:

-

This compound

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with serial dilutions of this compound and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control. The CC₅₀ is the concentration that reduces cell viability by 50%.

Protocol 3: Murine Model of Disseminated Candidiasis

Materials:

-

This compound

-

Candida albicans strain

-

Immunocompetent mice (e.g., BALB/c)

-

Saline

-

Appropriate vehicle for drug administration

Procedure:

-

Prepare an inoculum of C. albicans in sterile saline.

-

Infect mice via intravenous injection of the fungal suspension.

-

Initiate treatment with this compound or vehicle control at a specified time post-infection.

-

Administer treatment for a defined period (e.g., 7 days).

-

Monitor mice daily for survival.

-

At the end of the study, euthanize surviving mice, harvest kidneys, and determine the fungal burden by plating serial dilutions of tissue homogenates on appropriate agar.

Experimental Workflows

In Vitro Antifungal Susceptibility Testing Workflow

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Study Workflow

Caption: Workflow for in vivo efficacy study in a murine model.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. In Vitro Activities of 35 Double Combinations of Antifungal Agents against Scedosporium apiospermum and Scedosporium prolificans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]

- 8. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]

- 9. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 35 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 35 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. This document provides detailed application notes and protocols for the utilization of this compound in a cell culture setting. The following guidelines are intended to assist researchers in evaluating its efficacy, determining optimal working concentrations, and assessing its cytotoxic profile against mammalian cell lines. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

Mechanism of Action

The precise mechanism of action for this compound is currently under investigation. However, preliminary studies suggest that it may function by disrupting the integrity of the fungal cell membrane.[1][2][3] Many antifungal agents target the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[2][3][4] Classes of drugs such as azoles inhibit enzymes in the ergosterol biosynthesis pathway, leading to a dysfunctional cell membrane.[2][4] Another class, the polyenes, directly bind to ergosterol, forming pores that cause leakage of intracellular contents and cell death.[1][3] It is hypothesized that this compound may share a similar mode of action, leading to increased membrane permeability and subsequent fungal cell lysis.

Fungal cells often respond to cell wall or membrane stress by activating signaling pathways such as the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.[1] These pathways are crucial for the fungal stress response and can influence their tolerance to antifungal agents.[1]

Caption: Proposed mechanism of action for this compound.

Data Presentation: Efficacy and Cytotoxicity

The following tables summarize the in vitro activity of this compound against common fungal pathogens and its cytotoxic effects on various mammalian cell lines.

Table 1: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 2 | 4 |

| Aspergillus fumigatus | 4 | 16 |

| Cryptococcus neoformans | 1 | 4 |

| Fusarium oxysporum | 8 | >32 |

MIC (Minimum Inhibitory Concentration): Lowest concentration that prevents visible growth.[5][6] MFC (Minimum Fungicidal Concentration): Lowest concentration that kills ≥99.9% of the initial inoculum.

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

| HEK293 | Human Embryonic Kidney | >100 |

| HeLa | Human Cervical Cancer | 85 |

| A549 | Human Lung Carcinoma | 92 |

| HepG2 | Human Liver Carcinoma | 78 |

IC50 (Half-maximal Inhibitory Concentration): Concentration of the agent that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[6][7]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal inoculum, standardized to 0.5 McFarland (~1-5 x 10^6 CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

Dilute the standardized fungal inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Add 100 µL of the diluted fungal inoculum to each well containing the antifungal agent dilutions.

-

Include a positive control (fungal inoculum without antifungal agent) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[6] This can be determined visually or by measuring the optical density at 600 nm.[6]

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the effect of this compound on the viability of mammalian cells.[8]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

-

This compound stock solution

-

96-well tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the cells and add 100 µL of the prepared dilutions of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Caption: Experimental workflow for MIC and cytotoxicity testing.

General Handling and Storage

-

Storage: Store the stock solution of this compound at -20°C or -80°C, protected from light.

-

Aseptic Technique: Always use sterile techniques when handling this compound and in all cell culture procedures to prevent microbial contamination.[9][10]

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

Troubleshooting

-

Contamination: If fungal contamination is suspected in your cell cultures, discard the contaminated flasks and thoroughly decontaminate the incubator and biosafety cabinet.[11][12] The routine use of antifungal agents as a prophylactic measure is generally not recommended as it can mask underlying low-level contamination and lead to the development of resistant strains.[12]

-

Cell Toxicity: If significant cytotoxicity is observed at the desired antifungal concentration, consider performing a dose-response curve to determine a less toxic concentration that still maintains antifungal efficacy.

-

Inconsistent Results: Ensure that the fungal inoculum is standardized correctly and that serial dilutions are prepared accurately to ensure reproducibility.

Conclusion

This compound demonstrates promising potential as a novel antifungal agent. The protocols and data presented in this document provide a framework for researchers to further evaluate its properties in a cell culture setting. Careful adherence to these guidelines will facilitate the generation of accurate and reliable data, contributing to the overall assessment of this compound for future drug development.

References

- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. corning.com [corning.com]

- 10. Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Antifungal Agent 35 (AA35) in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction